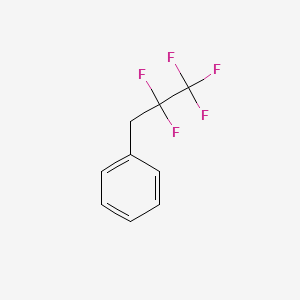

(2,2,3,3,3-Pentafluoropropyl)benzene

Übersicht

Beschreibung

(2,2,3,3,3-Pentafluoropropyl)benzene is an organic compound with the molecular formula C₉H₇F₅ It belongs to the family of fluorous compounds, characterized by the presence of multiple fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,3-Pentafluoropropyl)benzene typically involves the reaction of benzene with 2,2,3,3,3-pentafluoropropyl halides under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene reacts with 2,2,3,3,3-pentafluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2,3,3,3-Pentafluoropropyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pentafluoropropyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Major products include ketones and carboxylic acids.

Reduction Reactions: Products include partially or fully hydrogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Synthesis of Fluorinated Polymers

One of the primary applications of (2,2,3,3,3-pentafluoropropyl)benzene is in the synthesis of fluorinated polymers. For instance, it has been used to prepare poly(2,2,3,3,3-pentafluoropropyl methacrylate) (PPFPMA) through free radical polymerization. The resulting polymer exhibits significant thermal stability and unique solubility characteristics that are advantageous for various applications .

Characterization Techniques

The characterization of PPFPMA involves advanced techniques such as:

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to confirm the functional groups within the polymer.

- Differential Scanning Calorimetry (DSC) : Assesses thermal transitions.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability.

- Size Exclusion Chromatography (SEC) : Determines molecular weight distribution.

These techniques help in understanding the material properties essential for applications in coatings and adhesives .

Thermodynamic Characterization

Inverse Gas Chromatography (IGC)

The thermodynamic characterization of PPFPMA has been extensively studied using IGC. This method allows for the assessment of various interaction parameters between the polymer and solvents. Notably, PPFPMA demonstrates low solubility in most organic solvents, which is a critical factor in its application as a protective coating material .

Key Findings from Studies

- The Flory–Huggins interaction parameter indicates strong interactions between PPFPMA and certain solvents.

- The solubility parameters derived from IGC provide insights into the compatibility of PPFPMA with other materials in composite formulations .

Material Science Applications

Waterproofing Treatments

Recent studies have explored the use of compositions containing this compound for waterproofing treatments on various substrates such as leather and textiles. These treatments enhance water resistance while maintaining breathability and flexibility—qualities essential for high-performance materials .

Case Studies

Case Study 1: Polymer Blends

A study investigated the blending of PPFPMA with other polymers to create materials with tailored properties for specific applications such as membranes for fuel cells. The blended materials exhibited improved mechanical strength and chemical resistance compared to their non-fluorinated counterparts .

Case Study 2: Coating Applications

In another case study focusing on coatings for electronic components, the application of fluorinated polymers derived from this compound demonstrated superior performance in terms of thermal stability and moisture barrier properties. This makes them suitable for protective coatings in harsh environments .

Wirkmechanismus

The mechanism of action of (2,2,3,3,3-Pentafluoropropyl)benzene depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. The fluorine atoms can enhance the compound’s lipophilicity, making it more likely to interact with lipid membranes and hydrophobic pockets in proteins. This can influence the compound’s binding affinity and specificity for molecular targets, such as enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,2,3,3,3-Pentafluoropropyl)methane

- (2,2,3,3,3-Pentafluoropropyl)ethane

- (2,2,3,3,3-Pentafluoropropyl)propane

Uniqueness

(2,2,3,3,3-Pentafluoropropyl)benzene is unique due to the presence of both a benzene ring and a pentafluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different alkyl groups. The benzene ring provides aromaticity, while the pentafluoropropyl group introduces significant electron-withdrawing effects, making the compound highly versatile for various applications.

Biologische Aktivität

(2,2,3,3,3-Pentafluoropropyl)benzene is a fluorinated aromatic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms significantly alters the compound's lipophilicity and reactivity, making it an interesting subject for research in medicinal chemistry, material science, and environmental studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with a pentafluoropropyl group. The fluorination enhances its stability and alters its interaction with biological systems. The compound's lipophilic nature allows it to penetrate biological membranes effectively.

The mechanism by which this compound exerts its biological effects primarily involves interactions with cellular components such as enzymes and receptors. The fluorine atoms contribute to strong hydrogen bonding and electrostatic interactions, influencing binding affinities and modulating enzyme activities. This can lead to various biological outcomes depending on the target molecules involved.

Pharmacological Applications

The compound is being explored for its role in drug development. Its unique structure allows for the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability. The incorporation of fluorinated groups can improve the pharmacokinetic profiles of drugs by increasing their lipophilicity and altering their interaction with biological targets .

Case Study 1: Fluorinated Biomolecules

In a study involving the synthesis of fluorinated biomolecules for imaging applications, this compound was used as a precursor for developing novel tracers. These tracers demonstrated improved imaging capabilities due to their enhanced stability and specificity in biological systems.

Case Study 2: Polymer Applications

Research on poly(2,2,3,3,3-pentafluoropropyl methacrylate), a polymer derived from this compound, revealed its potential in creating advanced materials with low surface energy and high chemical resistance. This polymer exhibited unique thermodynamic properties that could be exploited in various industrial applications .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2,2,3,3,3-pentafluoropropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c10-8(11,9(12,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROGZQSHCWSSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.